molecular formula C14H11NO3 B6388441 3-(3-Acetylphenyl)picolinic acid CAS No. 1261904-60-2

3-(3-Acetylphenyl)picolinic acid

货号: B6388441
CAS 编号: 1261904-60-2
分子量: 241.24 g/mol
InChI 键: FDMUZAWJSDLHIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(3-Acetylphenyl)picolinic acid is a sophisticated organic compound valued in research for its role as a precursor to bidentate directing groups (BDGs) in transition-metal-catalyzed C-H functionalization. This methodology is a powerful tool in modern organic synthesis for the direct and site-selective construction of carbon-carbon bonds, enabling the functionalization of otherwise inert C-H bonds . When converted to its corresponding carboxamide by coupling with an amine substrate, the picolinamide moiety acts as a chelating auxiliary that directs palladium catalysts to specific C-H bonds, allowing for precise arylation and alkylation reactions . This is particularly useful for synthesizing complex molecular architectures, such as disubstituted pyrene motifs, which are important in materials science . Beyond its application as a directing group, the structure of 3-(3-Acetylphenyl)picolinic acid suggests potential for metal chelation . Picolinic acid is a known metabolite of the amino acid tryptophan and exhibits natural chelating properties for various divalent and trivalent metal ions . This inherent functionality makes derivatives like 3-(3-Acetylphenyl)picolinic acid candidates for developing ligands in coordination chemistry and for potential use in the preparation of agents for imaging or therapy . WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

属性

IUPAC Name

3-(3-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-4-2-5-11(8-10)12-6-3-7-15-13(12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMUZAWJSDLHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Evolving Landscape of Picolinic Acid Analogs: A Technical Guide to Unraveling the Biological Activity of Acetylphenyl Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Drug Discovery

Picolinic acid and its isomers, nicotinic and isonicotinic acid, represent a cornerstone in the development of therapeutic agents, with a rich history of yielding drugs for a wide array of diseases, including cancer, diabetes, tuberculosis, and neurodegenerative disorders.[1] The pyridine carboxylic acid core is considered a "privileged" structure in medicinal chemistry, owing to the nitrogen atom's influence on the molecule's physicochemical properties, which can lead to improved pharmacological parameters such as potency and target selectivity.[2] This guide delves into the potential biological activities of a specific subclass: acetylphenyl picolinic acid analogs. While direct literature on this exact substitution pattern is emerging, we will extrapolate from the well-established activities of related picolinic acid derivatives to provide a comprehensive framework for their investigation.

The addition of an acetylphenyl group to the picolinic acid scaffold introduces a keto-aromatic moiety that can significantly alter the molecule's steric and electronic properties. This modification can influence protein-ligand interactions, membrane permeability, and metabolic stability, opening new avenues for therapeutic intervention. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the biological potential of these intriguing compounds.

Pillar 1: Postulated Mechanisms of Action and Therapeutic Targets

The biological activity of picolinic acid analogs is diverse, stemming from several key mechanisms of action. Understanding these foundational principles is crucial for designing experiments to elucidate the function of novel acetylphenyl picolinic acid derivatives.

Metal Ion Chelation: A Double-Edged Sword

Picolinic acid is a well-known chelating agent, with a particular affinity for zinc (Zn²⁺) and iron (Fe²⁺) ions.[3] This property is central to its observed biological effects. By sequestering these essential metal ions, picolinic acid analogs can disrupt the function of metalloenzymes and zinc finger proteins, which are critical for processes like DNA replication and cell division.[3] This mechanism underpins the growth-inhibitory effects of some picolinic acid derivatives, making them interesting candidates for anticancer and antimicrobial development.[1][3]

The introduction of an acetylphenyl group could modulate this chelating ability. The acetyl group's electron-withdrawing nature might influence the pKa of the carboxylic acid, thereby altering the stability of the resulting metal complex.

Enzyme Inhibition: A Promising Avenue for Targeted Therapy

Picolinic acid derivatives have shown significant promise as enzyme inhibitors.[1][2] For instance, analogs have been developed as potent inhibitors of histone demethylases (KDMs), which are implicated in cancer.[1] The ability of these compounds to fit into the active sites of enzymes and form specific interactions is key to their inhibitory activity.

The acetylphenyl moiety offers additional points of interaction within an enzyme's active site. The phenyl ring can engage in π-π stacking or hydrophobic interactions, while the acetyl group can act as a hydrogen bond acceptor. These potential interactions make acetylphenyl picolinic acid analogs attractive candidates for screening against a variety of enzymatic targets.

Modulation of Auxin Signaling Pathways

In the realm of agriculture, picolinic acid derivatives are a notable class of synthetic auxin herbicides.[4][5][6] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[5] Interestingly, they achieve this by binding to the F-box protein AFB5, a component of the auxin receptor complex, rather than the primary auxin receptor TIR1.[4][5]

The discovery of novel picolinate herbicides with aryl substitutions at the 6-position of the picolinic acid ring highlights the potential for the acetylphenyl group to confer potent herbicidal activity.[4]

Pillar 2: A Practical Guide to Experimental Validation

A rigorous and logical experimental workflow is paramount to validating the potential biological activity of novel acetylphenyl picolinic acid analogs. The following protocols are designed to be self-validating systems, providing a clear path from initial screening to in-depth mechanistic studies.

In Vitro Evaluation: Foundational Screening

2.1.1 Cell Proliferation and Cytotoxicity Assays

The initial assessment of a compound's biological activity often begins with evaluating its effect on cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC₅₀).

Materials:

  • Target cell line (e.g., cancer cell line, normal cell line for toxicity comparison)

  • Complete cell culture medium

  • Acetylphenyl picolinic acid analog stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the acetylphenyl picolinic acid analog in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

2.1.2 Enzyme Inhibition Assays

For compounds designed as enzyme inhibitors, direct measurement of their inhibitory activity is essential.

Protocol 2: ADP-Glo™ Kinase Assay

Objective: To determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Acetylphenyl picolinic acid analog

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in the 96-well plate by adding the kinase, substrate, ATP, and the acetylphenyl picolinic acid analog at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase for a specified time.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism.

Protocol 3: Murine Xenograft Model for Anticancer Activity

Objective: To evaluate the in vivo antitumor efficacy of an acetylphenyl picolinic acid analog.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Acetylphenyl picolinic acid analog formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the acetylphenyl picolinic acid analog to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor volume for each mouse. Compare the tumor growth between the treated and control groups to determine the efficacy of the compound. Analyze body weight data as a measure of toxicity.

Pillar 3: Visualizing the Path Forward

Clear visualization of complex biological pathways and experimental workflows is essential for understanding and communicating scientific concepts.

Proposed Signaling Pathway for Metal Ion Chelation-Induced Cell Growth Inhibition

G cluster_extracellular Extracellular Space cluster_cell Cell Analog Acetylphenyl Picolinic Acid Analog Membrane Cell Membrane Analog->Membrane Crosses Membrane ZnFe Intracellular Zn²⁺/Fe²⁺ Pool Analog->ZnFe Chelates Zn²⁺/Fe²⁺ Growth_Inhibition Cell Growth Inhibition Analog->Growth_Inhibition Metalloenzymes Metalloenzymes & Zinc Finger Proteins ZnFe->Metalloenzymes Required Cofactors Replication DNA Replication & Cell Division Metalloenzymes->Replication Replication->Growth_Inhibition

Caption: Proposed mechanism of cell growth inhibition via metal ion chelation.

Experimental Workflow for In Vitro and In Vivo Evaluation

G Start Synthesis of Acetylphenyl Picolinic Acid Analogs In_Vitro In Vitro Screening (Cell Proliferation, Enzyme Inhibition) Start->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., Xenograft) In_Vitro->In_Vivo Active Compounds Tox Toxicology & PK/PD Studies In_Vivo->Tox Lead Lead Candidate Selection Tox->Lead

Caption: A streamlined workflow for the evaluation of novel analogs.

Data Summary

While specific data for acetylphenyl picolinic acid analogs is not yet widely published, the following table illustrates the kind of data that would be generated and summarized from the proposed experimental workflows, using hypothetical values for demonstration.

Compound IDTarget Cell Line/EnzymeIn Vitro IC₅₀ (µM)In Vivo ModelTumor Growth Inhibition (%)
APPA-001MCF-7 (Breast Cancer)1.2MCF-7 Xenograft65
APPA-002A549 (Lung Cancer)5.8A549 Xenograft42
APPA-003Histone Demethylase KDM40.5--
APPA-004CHO (Toxicity Screen)> 50--

Conclusion and Future Directions

The acetylphenyl picolinic acid scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the known biological activities of picolinic acid analogs and applying a rigorous, multi-faceted experimental approach, researchers can unlock the therapeutic potential of these novel compounds. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these endeavors. Future work should focus on synthesizing a diverse library of acetylphenyl picolinic acid analogs and screening them against a wide range of biological targets to identify lead candidates for further development. The interplay between the acetylphenyl substitution and the inherent properties of the picolinic acid core is sure to yield exciting and impactful discoveries in the years to come.

References

  • Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. IOVS | ARVO Journals. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. [Link]

  • In Vivo Pharmacology Studies. Eurofins Discovery. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]

Sources

Methodological & Application

Application Note: Optimized Purification Strategies for 3-(3-Acetylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-(3-Acetylphenyl)picolinic acid presents a unique set of challenges in medicinal chemistry and process development. Unlike simple benzoic acid derivatives, the picolinic acid moiety (pyridine-2-carboxylic acid) introduces zwitterionic character and a bidentate coordination site capable of tightly chelating transition metals.

This Application Note details a robust, scalable purification workflow designed to:

  • Resolve the Zwitterion: Exploit the isoelectric point (pI) for selective isolation.

  • Eliminate Palladium: Overcome the "chelation effect" to reduce Pd residuals to <10 ppm.

  • Ensure Reproducibility: Provide self-validating checkpoints for scale-up.

Chemical Context & Impurity Profiling

The Target Molecule
  • Compound: 3-(3-Acetylphenyl)picolinic acid

  • Physicochemical Profile:

    • Acidic pKa (COOH): ~5.3[1]

    • Basic pKa (Pyridine N): ~1.0

    • Solubility: Amphoteric. Soluble in high pH (as carboxylate) and low pH (as pyridinium salt). Limited solubility in non-polar solvents (Hexane, Heptane).

    • Chelation: The N-atom and carboxylate O-atom form a 5-membered chelate ring, acting as a "trap" for Palladium (Pd) and Copper (Cu).

Critical Impurities
Impurity TypeSourceRemoval Challenge
Palladium (Pd) Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)High: Tightly bound to the picolinate "bite." Standard washes often fail.
Boronic Acid Unreacted 3-acetylphenylboronic acidMedium: Can co-precipitate if pH is not strictly controlled.
Phosphine Oxides Oxidized Ligands (e.g., TPPO)Medium: Lipophilic; requires specific solvent washes.[2]
Protodeboronation Acetophenone (byproduct)Low: Volatile/Lipophilic; removed in organic wash.

Core Purification Protocols

Protocol A: The "Isoelectric Switch" Extraction

Rationale: Picolinic acids are highly soluble in water compared to benzoic acids. A standard "acidify and filter" approach often leads to yield loss because the protonated pyridinium species remains soluble in water at pH < 1. This protocol targets the Isoelectric Point (pI) where solubility is minimal.

Reagents:

  • 2M NaOH (aq)

  • 2M HCl (aq)

  • Ethyl Acetate (EtOAc) or 2-MeTHF

  • Brine (saturated NaCl)

Step-by-Step Methodology:

  • Initial Dissolution (Basification):

    • Dissolve the crude reaction mixture in EtOAc.

    • Add 2M NaOH until the aqueous layer pH is > 10.

    • Mechanism:[3][4][5] The product converts to the anionic sodium picolinate (water-soluble). Non-acidic impurities (Acetophenone, Phosphine ligands, Pd-black) remain in the organic layer.

  • Phase Separation:

    • Separate layers.[2] Keep the Aqueous Layer (Product).

    • Validation: Check TLC of the organic layer to ensure product is not lost (some lipophilic salts can partition).

  • The "Isoelectric" Precipitation:

    • Cool the aqueous layer to 5–10°C.

    • Slowly add 2M HCl while monitoring pH with a calibrated meter.

    • Critical Endpoint: Adjust pH to 3.5 – 4.0 .

    • Why? At pH < 1, the pyridine nitrogen protonates (

      
      ), increasing solubility. At pH > 5, it exists as the anion (
      
      
      
      ). The neutral zwitterion (
      
      
      ) precipitates best at pH ~3.5.
  • Extraction/Filtration:

    • If a solid precipitates: Filter and wash with cold water.

    • If oil forms (common with acetylphenyl groups): Extract with 2-MeTHF or EtOAc.

Protocol B: Palladium Scavenging (The Chelation Battle)

Rationale: The picolinic acid moiety competes with standard scavengers. You must use a scavenger with a higher affinity for Pd than the picolinate chelate. Thiol-functionalized silica is the gold standard here.

Reagents:

  • SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica)

  • Solvent: THF or MeOH

Step-by-Step Methodology:

  • Dissolve the semi-pure product (from Protocol A) in THF (10 volumes).

  • Add SiliaMetS® Thiol (4 equivalents relative to expected Pd content, or 10-20 wt% of product).

  • Heat & Stir: Stir at 50°C for 4 hours.

    • Note: Room temperature scavenging is often insufficient for picolinates due to the high stability of the Pd-Picolinate complex. Heat provides the kinetic energy to break the chelate.

  • Filtration: Filter through a 0.45 µm pad (Celite or PTFE) to remove the scavenger.

  • Validation: Test filtrate for Pd (ICP-MS or colorimetric spot test). Target: <20 ppm.

Visualization of Workflows

Diagram 1: The Isoelectric Purification Logic

This diagram illustrates the solubility behavior of the molecule relative to pH, guiding the extraction strategy.

IsoelectricLogic pH_Low pH < 1.0 (Cationic Species) Solubility_Low High Water Solubility (Loss to Aqueous Waste) pH_Low->Solubility_Low Protonated Pyridine pH_Iso pH 3.5 - 4.0 (Neutral Zwitterion) Solubility_Iso Minimum Solubility (Precipitation/Extraction) pH_Iso->Solubility_Iso Target State pH_High pH > 10.0 (Anionic Species) Solubility_High High Water Solubility (Separation from Organics) pH_High->Solubility_High Deprotonated Acid Solubility_High->pH_Iso Add HCl carefully

Caption: Solubility profile of 3-(3-Acetylphenyl)picolinic acid vs. pH. Optimal isolation occurs at the isoelectric point (pH 3.5–4.0).

Diagram 2: Integrated Purification Workflow

The complete "Crude to Pure" pathway.

PurificationWorkflow Crude Crude Reaction Mixture (Pd, Boronic Acid, Product) BaseWash 1. Dissolve in EtOAc 2. Wash with NaOH (pH > 10) Crude->BaseWash SepFunnel Phase Separation BaseWash->SepFunnel OrgLayer Organic Layer (Discard: Ligands, Byproducts) SepFunnel->OrgLayer Waste AqLayer Aqueous Layer (Product as Na-Salt) SepFunnel->AqLayer Keep Acidify Acidify to pH 3.8 (Isoelectric Precipitation) AqLayer->Acidify Scavenge Pd Scavenging (Thiol-Silica, 50°C, THF) Acidify->Scavenge Extract into EtOAc then Solvent Swap Cryst Final Crystallization (EtOH/Water or IPA) Scavenge->Cryst Filter Silica Final Pure API Intermediate (>98% Purity, <10ppm Pd) Cryst->Final

Caption: Step-by-step purification workflow from crude mixture to pharma-grade intermediate.

Polishing Step: Crystallization

If the extraction and scavenging do not yield >98% purity, a final crystallization is required.

Recommended Solvent Systems:

  • Ethanol/Water (1:1):

    • Dissolve product in hot Ethanol (70°C).

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Note: Excellent for removing inorganic salts (NaCl) carried over from extraction.

  • IPA/Heptane:

    • Dissolve in minimal hot Isopropyl Alcohol (IPA).

    • Add Heptane as an anti-solvent.

    • Note: Better for removing lipophilic impurities like trace boronic esters.

References

  • Suzuki-Miyaura Coupling & Workup

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Picolinic Acid Properties & Solubility

    • Robeyns, K., et al. (2023).[6] Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(2), 392. (Provides solubility data in water/ethanol).

  • Metal Scavenging in Pharma

    • Biotage Application Note. "How to Remove Palladium in three easy steps."

Sources

Application Note: Engineering Functional MOFs with 3-(3-Acetylphenyl)picolinic Acid (3-AcPhPic)

[1]

Executive Summary

This guide outlines the protocol for utilizing 3-(3-Acetylphenyl)picolinic acid (3-AcPhPic) as a functional bidentate ligand in the synthesis of Metal-Organic Frameworks (MOFs).[1] Unlike simple picolinic acid, the 3-AcPhPic ligand incorporates a sterically demanding phenyl ring at the 3-position, which induces a twisted conformation that prevents dense packing, thereby enhancing porosity.[1] Crucially, the acetyl group serves as a reactive "chemical handle" within the pore, enabling post-synthetic modification (PSM) or the selective sensing of nucleophilic genotoxic impurities (e.g., hydrazines) relevant to pharmaceutical purification.

Ligand Design & Retrosynthesis

The utility of 3-AcPhPic lies in its dual functionality:

  • Structural Node (N,O-Donor): The picolinate moiety (pyridine-2-carboxylate) forms stable 5-membered chelate rings with transition metals (Zn²⁺, Cu²⁺) or lanthanides (Eu³⁺, Tb³⁺).[1]

  • Functional Pores: The meta-acetyl group on the phenyl ring projects into the MOF channels, remaining uncoordinated and available for chemical interaction.[1]

Protocol 1: Ligand Synthesis (Suzuki-Miyaura Coupling)

Note: Commercial availability of this specific isomer is limited. In-house synthesis is recommended to ensure purity.

Reagents:

  • Methyl 3-bromopicolinate (CAS: 115822-68-3)[1]

  • 3-Acetylphenylboronic acid (CAS: 204841-19-0)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (Catalyst)

  • Cesium Carbonate (Cs₂CO₃)[1]

  • Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Coupling: Charge a Schlenk flask with Methyl 3-bromopicolinate (1.0 eq), 3-Acetylphenylboronic acid (1.1 eq), Cs₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Degassing: Evacuate and backfill with N₂ (3 cycles). Add degassed Dioxane/Water.

  • Reflux: Heat at 90°C for 12 hours. Monitor conversion via TLC/LC-MS.

  • Hydrolysis: Cool to RT. Add LiOH (3.0 eq) in THF/H₂O to hydrolyze the ester. Stir at 50°C for 4 hours.

  • Workup: Acidify to pH 3-4 with 1M HCl. The product 3-AcPhPic precipitates as an off-white solid. Filter, wash with cold water, and dry.

Yield Expectation: >85% Validation: ¹H NMR (DMSO-d₆) must show the acetyl singlet (~2.6 ppm) and the diagnostic pyridine protons.

MOF Synthesis Protocol: Zn-AcPhPic-1

This protocol targets a Zinc(II)-based framework, chosen for its chemical stability and the Lewis acidity of Zn nodes which activates the acetyl group for sensing applications.[1]

Protocol 2: Solvothermal Synthesis[1]

Materials:

  • Ligand: 3-(3-Acetylphenyl)picolinic acid (3-AcPhPic)[1]

  • Metal Source: Zn(NO₃)₂[1]·6H₂O

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (EtOH)[1]

  • Modulator: Acetic Acid (optional, for crystal size control)[1]

Procedure:

  • Precursor Dissolution:

    • Vial A: Dissolve 0.1 mmol 3-AcPhPic in 2 mL DMF. Sonicate until clear.

    • Vial B: Dissolve 0.1 mmol Zn(NO₃)₂·6H₂O in 1 mL EtOH.

  • Mixing: Slowly add Vial B to Vial A under stirring.

  • Solvothermal Reaction:

    • Transfer the mixture to a 10 mL Teflon-lined autoclave.

    • Seal and heat at 100°C for 48 hours .

    • Cool rate: 5°C/hour (Critical for single-crystal growth).[1]

  • Activation:

    • Decant mother liquor. Wash crystals with fresh DMF (3x) and then Ethanol (3x) over 2 days to exchange pore solvent.

    • Activate in a vacuum oven at 80°C for 12 hours. Caution: Do not exceed 120°C to prevent decarboxylation or acetyl degradation.

Experimental Workflow Diagram

MOF_SynthesisLigandLigand Synthesis(Suzuki Coupling)PrecursorsPrecursor Prep(Zn salt + Ligand)Ligand->PrecursorsPurifySolvothermalSolvothermal Reaction(100°C, 48h, DMF/EtOH)Precursors->SolvothermalMixActivationSolvent Exchange& ActivationSolvothermal->ActivationCrystallizeMOFZn-AcPhPic-1(Crystalline Solid)Activation->MOFVacuum Dry

Figure 1: Workflow for the synthesis of Zn-AcPhPic-1 MOF.[1][2]

Characterization & Validation

To ensure the integrity of the MOF and the presence of the active acetyl group, the following characterization suite is mandatory.

TechniqueParameterExpected ResultCausality/Reasoning
PXRD 2θ = 5-50°Sharp, low-angle peaksConfirms long-range order and phase purity. Broad peaks indicate amorphous impurities.
FT-IR 1600-1800 cm⁻¹Peak at ~1680 cm⁻¹Critical: Confirms the C=O (ketone) stretch is present and distinct from the carboxylate C=O (coordinated).
¹H NMR Digested (DCl/DMSO)Singlet at 2.6 ppmVerifies the ligand integrity post-synthesis (acetyl group survival).[1]
TGA 30-600°CPlateau up to ~300°CDetermines thermal stability limit.[1] Weight loss <150°C indicates solvent loss.[1]
N₂ Isotherm 77 KType I IsothermConfirms microporosity. Hysteresis may suggest mesoporous defects.

Application: Sensing of Genotoxic Impurities (Hydrazines)

The primary application for this MOF in a pharmaceutical context is the scavenging and sensing of hydrazine , a common but highly toxic genotoxic impurity (GTI) found in drug synthesis.[1]

Mechanism: The uncoordinated acetyl group within the pore undergoes a condensation reaction (Schiff base formation) with hydrazine, leading to a change in the electronic environment of the ligand.[1] This often triggers a "Turn-On" fluorescence response or a colorimetric shift.

Protocol 3: Hydrazine Detection Assay[1]
  • Suspension: Prepare a suspension of Zn-AcPhPic-1 (1 mg) in HEPES buffer/Ethanol (1:1, 3 mL).

  • Baseline: Record the fluorescence emission spectrum (λ_ex = 300 nm).

  • Analyte Addition: Add aliquots of the test sample (containing potential hydrazine impurity).

  • Incubation: Stir for 5 minutes at RT.

  • Measurement: Record emission spectrum again.

    • Result: A significant enhancement in fluorescence intensity at ~450 nm indicates the formation of the hydrazone linkage, locking the phenyl ring rotation and reducing non-radiative decay (Aggregation Induced Emission - AIE mechanism).[1]

Sensing Pathway Diagram

Sensing_MechanismMOF_NativeNative MOF(Free Acetyl Group)ReactionPore Diffusion &Condensation ReactionMOF_Native->ReactionHostAnalyteAnalyte Solution(Hydrazine R-NH-NH2)Analyte->ReactionGuestSignalFluorescence Turn-ON(Restricted Rotation)Reaction->SignalSchiff Base Formation

Figure 2: Mechanism of Hydrazine sensing via pore-confined condensation.

References

  • Picolinate Coordination Chemistry

    • Review of Picolinic Acid Derivatives in MOFs: Lopresti, M. et al. "Unraveling the Crystal Structures of Picolinic Acid Derivatives." ChemistryOpen, 2025.[3] Link[3]

    • General Picolinate MOF Synthesis: Kukovec, B.-M. et al. "Structural diversity of coordination polymers with pyridine-2,3-dicarboxylate." CrystEngComm, 2013. Link

  • Ketone-Functionalized MOFs for Sensing

    • Post-Synthetic Modification of Ketone Tags: Cohen, S. M.[1] "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 2012. Link

    • Hydrazine Sensing in MOFs: Zhang, Y. et al.[1] "A Fluorescent Metal–Organic Framework for Highly Selective Sensing of Hydrazine." Analytical Chemistry, 2020. Link

  • Ligand Synthesis Background

    • Suzuki Coupling of Picolinates: Deng, X. et al. "Efficient Synthesis of Aryl-Substituted Picolinic Acids." Journal of Organic Chemistry, 2018. Link

Disclaimer: This Application Note is a theoretical guide based on established coordination chemistry principles and homologous systems. The specific MOF "Zn-AcPhPic-1" requires experimental validation. Always adhere to local safety protocols when handling hydrazines and pressurized solvothermal vessels.

Application Notes and Protocols for the Functionalization of the Acetyl Group in 3-(3-Acetylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Key Building Block

3-(3-Acetylphenyl)picolinic acid is a heterobifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive acetyl group and a chelating picolinic acid moiety, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic modification of the acetyl group opens a gateway to a diverse array of chemical entities with tailored pharmacological and physicochemical properties. This guide provides a comprehensive overview of established and innovative protocols for the functionalization of the acetyl group in 3-(3-Acetylphenyl)picolinic acid, offering researchers a practical toolkit for their synthetic endeavors. We will delve into the mechanistic underpinnings of each transformation, providing detailed, step-by-step protocols and expert insights to ensure successful and reproducible outcomes.

Strategic Considerations for Functionalization

The presence of both an acidic picolinic acid group and a basic pyridine nitrogen atom in the target molecule necessitates careful consideration of reaction conditions. The picolinic acid can be deprotonated under basic conditions, potentially altering the molecule's solubility and reactivity. Conversely, the pyridine nitrogen can be protonated in acidic media or act as a ligand for metal catalysts, influencing the reaction pathway. The protocols outlined herein have been selected and adapted to navigate these challenges, ensuring selective transformation of the acetyl group.

I. Reductive Functionalization of the Acetyl Group

The reduction of the acetyl group in 3-(3-Acetylphenyl)picolinic acid can yield either the corresponding secondary alcohol or the fully reduced ethyl group, both of which are valuable synthetic intermediates.

A. Selective Reduction to a Secondary Alcohol

The conversion of the acetyl group to a 1-hydroxyethyl group introduces a chiral center and a versatile handle for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, demonstrating high tolerance for the picolinic acid moiety.[1]

Materials:

  • 3-(3-Acetylphenyl)picolinic acid

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-(3-Acetylphenyl)picolinic acid (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water (5 mL).

  • Acidify the mixture to pH 5-6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to afford 3-(3-(1-Hydroxyethyl)phenyl)picolinic acid.

II. Oxidative Transformation of the Acetyl Group

Oxidation of the methyl ketone to a carboxylic acid can be achieved through the haloform reaction, providing a route to dicarboxylic acid derivatives.[2][3][4][5] This reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by a base.[2]

A. Haloform Reaction to Synthesize 3-(3-Carboxyphenyl)picolinic Acid

This protocol utilizes sodium hypobromite, generated in situ from bromine and sodium hydroxide, to effect the transformation.

Materials:

  • 3-(3-Acetylphenyl)picolinic acid

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (4.0 eq) in deionized water (15 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (3.0 eq) to the cold NaOH solution via a dropping funnel with vigorous stirring to generate sodium hypobromite.

  • In a separate flask, dissolve 3-(3-Acetylphenyl)picolinic acid (1.0 eq) in dioxane (10 mL).

  • Add the solution of the starting material to the freshly prepared sodium hypobromite solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the excess hypobromite by adding a saturated solution of sodium sulfite until the yellow color disappears.

  • Acidify the reaction mixture to pH 2 with concentrated HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(3-Carboxyphenyl)picolinic acid.

III. Alpha-Functionalization of the Acetyl Group

The acidic α-protons of the acetyl group are amenable to a variety of substitution reactions, enabling the introduction of diverse functional groups.

A. Alpha-Halogenation: Synthesis of α-Bromo Ketones

Alpha-bromo ketones are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.[6][7][8][9] The reaction can be catalyzed by acid, proceeding through an enol intermediate.[8][10]

Materials:

  • 3-(3-Acetylphenyl)picolinic acid

  • Acetic acid (glacial)

  • Bromine (Br₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve 3-(3-Acetylphenyl)picolinic acid (1.0 eq) in glacial acetic acid (15 mL per gram of starting material) in a round-bottom flask.

  • With stirring, add a solution of bromine (1.1 eq) in acetic acid (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield 3-(3-(2-Bromoacetyl)phenyl)picolinic acid.

Causality Behind Experimental Choices: The use of acetic acid as a solvent also serves as an acid catalyst for the enolization, which is the rate-determining step of the reaction.[9][10]

IV. Carbon-Carbon Bond Forming Reactions at the Acetyl Group

The acetyl group serves as an excellent platform for constructing more complex carbon skeletons, which is fundamental in drug discovery.

A. Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds with a wide range of biological activities.[11] They are readily synthesized via the base-catalyzed Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[12][13][14]

Materials:

  • 3-(3-Acetylphenyl)picolinic acid

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-(3-Acetylphenyl)picolinic acid (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq in 5 mL of water) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight. A precipitate may form.

  • Pour the reaction mixture into a beaker of crushed ice and acidify to pH 6 with 1 M HCl.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Self-Validating System: The formation of the brightly colored chalcone product is often a visual indicator of a successful reaction. The purity can be readily assessed by TLC and melting point determination.[15]

B. The Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting ketones into alkenes with a defined double bond position.[16][17] This involves the reaction of the acetyl group with a phosphorus ylide (Wittig reagent).[18][19][20]

Materials:

  • 3-(3-Acetylphenyl)picolinic acid

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Syringes

Procedure:

  • Under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (15 mL) to a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

  • In a separate flask, dissolve 3-(3-Acetylphenyl)picolinic acid (1.0 eq) in anhydrous THF (10 mL).

  • Slowly add the solution of the starting material to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding alkene.

Expertise & Experience: The choice of a non-stabilized ylide, such as the one generated from methyltriphenylphosphonium bromide, typically favors the formation of the Z-alkene.[18][19]

C. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a powerful alternative to the Wittig reaction, often providing higher yields and favoring the formation of the E-alkene.[21][22][23][24] It utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide.[21]

Materials:

  • 3-(3-Acetylphenyl)picolinic acid

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Syringes

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF (10 mL) in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • In a separate flask, dissolve 3-(3-Acetylphenyl)picolinic acid (1.0 eq) in anhydrous THF (10 mL).

  • Slowly add the solution of the starting material to the phosphonate anion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

V. Rearrangement and Amination Reactions

A. Willgerodt-Kindler Reaction: Amide Synthesis

The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a terminal amide with the same number of carbon atoms.[25][26] The reaction typically employs sulfur and a secondary amine, such as morpholine.[27][28][29]

Materials:

  • 3-(3-Acetylphenyl)picolinic acid

  • Sulfur powder

  • Morpholine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 3-(3-Acetylphenyl)picolinic acid (1.0 eq), sulfur powder (2.5 eq), and morpholine (5.0 eq).

  • Heat the mixture to reflux (approximately 130-140 °C) for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into 10% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether to remove any unreacted morpholine and sulfur byproducts.

  • Acidify the aqueous layer with concentrated HCl to precipitate the thioamide product.

  • Collect the thioamide by filtration. For conversion to the amide, the thioamide can be hydrolyzed by refluxing with aqueous acid or base.

B. Mannich Reaction: Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, the acetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base.[30][31][32][33][34]

Materials:

  • 3-(3-Acetylphenyl)picolinic acid

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 3-(3-Acetylphenyl)picolinic acid (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add ethanol (20 mL) and a catalytic amount of concentrated HCl (2-3 drops).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with aqueous sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude Mannich base by column chromatography on silica gel.

Data Summary

Reaction TypeReagentsProduct Functional GroupKey Features
Reduction NaBH₄Secondary AlcoholMild, selective for the ketone.
Haloform Reaction Br₂ / NaOHCarboxylic AcidOxidative cleavage of the methyl ketone.
Alpha-Bromination Br₂ / Acetic Acidα-Bromo KetoneProvides a versatile synthetic handle.
Claisen-Schmidt Aromatic Aldehyde / NaOHChalcone (α,β-Unsaturated Ketone)Forms a C-C bond, creates a conjugated system.
Wittig Reaction Phosphorus YlideAlkenePrecise placement of the double bond.
Horner-Wadsworth-Emmons Phosphonate Carbanion(E)-AlkeneStereoselective formation of the E-alkene.
Willgerodt-Kindler Sulfur / MorpholineAmideRearrangement and oxidation.
Mannich Reaction Formaldehyde / Dimethylamine HClβ-Amino KetoneIntroduces an aminoalkyl group.

Visualizing the Synthetic Pathways

Functionalization_Pathways cluster_reduction Reduction cluster_oxidation Oxidation cluster_alpha_func Alpha-Functionalization cluster_cc_bond C-C Bond Formation cluster_rearrangement Rearrangement/Amination Start 3-(3-Acetylphenyl)picolinic Acid Alcohol Secondary Alcohol Start->Alcohol NaBH4 CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Haloform (Br2, NaOH) BromoKetone α-Bromo Ketone Start->BromoKetone Br2, H+ Chalcone Chalcone Start->Chalcone ArCHO, NaOH (Claisen-Schmidt) Alkene Alkene Start->Alkene Wittig Reagent UnsatEster α,β-Unsaturated Ester Start->UnsatEster Phosphonate (HWE) Amide Amide Start->Amide S8, Morpholine (Willgerodt-Kindler) MannichBase β-Amino Ketone Start->MannichBase CH2O, R2NH (Mannich)

Sources

Application Note: Preparation of Hydrazone Derivatives from 3-(3-Acetylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for synthesizing hydrazone derivatives from 3-(3-acetylphenyl)picolinic acid . This specific scaffold represents a "privileged structure" in medicinal chemistry, combining the metal-chelating properties of picolinic acid with the biologically versatile hydrazone pharmacophore.

Hydrazones (R(_1)R(_2)C=N-NHR(_3)) are critical intermediates and targets in drug discovery, known for their antimicrobial , antitubercular , and anticancer activities [1, 2]. The presence of the picolinic acid moiety (pyridine-2-carboxylic acid) introduces the potential for bidentate or tridentate ligand formation, making these derivatives highly relevant for metallodrug development and coordination chemistry [3].

This guide provides a validated workflow, starting from the retrosynthetic logic to the bench-top execution, ensuring high yield and purity.

Chemical Background & Retrosynthesis

The synthesis of the target hydrazone requires a strategic approach due to the zwitterionic nature of the starting material (pyridine nitrogen and carboxylic acid) and the potential for competitive side reactions (e.g., hydrazide formation at the acid site).

Structural Analysis[1][2]
  • Core Scaffold: 3-(3-Acetylphenyl)picolinic acid.

  • Reactive Center: The acetyl group (ketone) on the phenyl ring is the electrophile for the Schiff base condensation.

  • Interference: The carboxylic acid at the C2 position of the pyridine ring is less reactive towards nucleophilic attack under acidic catalysis compared to the ketone, but pH control is vital to prevent salt formation that hinders solubility.

Reaction Pathway Visualization

The following diagram outlines the synthetic workflow, from the generation of the biaryl core via Suzuki coupling to the final hydrazone condensation.

ReactionPathway Start1 3-Halopicolinic Acid Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start1->Suzuki Start2 3-Acetylphenylboronic Acid Start2->Suzuki Core 3-(3-Acetylphenyl)picolinic Acid (Key Intermediate) Suzuki->Core Biaryl Bond Formation Condensation Step 2: Condensation (EtOH, Cat. AcOH, Reflux) Core->Condensation Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Condensation Product Target Hydrazone Derivative Condensation->Product -H2O

Figure 1: Synthetic pathway from precursors to final hydrazone derivative.

Experimental Protocols

Pre-requisite: Synthesis of the Core Scaffold

Note: If the starting material is not commercially available, it must be synthesized via Suzuki-Miyaura cross-coupling.

Protocol Summary:

  • Reagents: 3-Bromopicolinic acid (1.0 eq), 3-Acetylphenylboronic acid (1.1 eq), Pd(PPh(_3))(_4) (5 mol%), Na(_2)CO(_3) (2.0 eq).

  • Solvent: DME/Water (3:1) or Dioxane/Water.

  • Conditions: Reflux under inert atmosphere (

    
    ) for 12-16 hours.
    
  • Workup: Acidify aqueous layer to pH 3-4 to precipitate the carboxylic acid product.

Core Protocol: Hydrazone Formation

This is the primary focus of this application note. The reaction utilizes acid-catalyzed condensation.

Reagents & Materials:

  • Substrate: 3-(3-Acetylphenyl)picolinic acid (1.0 mmol)

  • Reagent: Substituted Hydrazine or Hydrazide (e.g., Phenylhydrazine, Isonicotinic acid hydrazide) (1.1 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology:

  • Dissolution:

    • In a 50 mL round-bottom flask, suspend 1.0 mmol of 3-(3-Acetylphenyl)picolinic acid in 15 mL of absolute ethanol.

    • Expert Tip: The starting material may not fully dissolve initially due to its zwitterionic character. Addition of the catalyst and heat will aid solubility.

  • Reagent Addition:

    • Add 1.1 mmol of the chosen hydrazine derivative.

    • Add 3-5 drops of glacial acetic acid. The acid acts as a proton source to activate the ketone carbonyl oxygen, making it more susceptible to nucleophilic attack by the hydrazine nitrogen.

  • Reaction:

    • Attach the reflux condenser.[1]

    • Heat the mixture to reflux (approx. 78-80 °C) with stirring.

    • Time: 3 to 6 hours.

    • Self-Validation (TLC): Monitor progress using TLC (Mobile phase: CHCl(_3):MeOH 9:1). The starting ketone will disappear. Note that hydrazones are often fluorescent under UV (365 nm).

  • Workup & Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Scenario A (Precipitate forms): If a solid forms upon cooling, filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Scenario B (No precipitate): If the solution remains clear, concentrate the solvent to 1/3 volume using a rotary evaporator. Pour the residue into crushed ice (50 g) and stir vigorously for 20 minutes to induce precipitation.

  • Purification:

    • Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture if solubility is low.

Characterization & Data Analysis

Successful synthesis is confirmed by specific spectral shifts.[2][3][4] The following table summarizes expected diagnostic signals.

Table 1: Diagnostic Spectral Data for Hydrazone Derivatives

TechniqueFunctional GroupExpected SignalMechanistic Insight
FT-IR C=N (Imine)1600–1630 cm

(Strong)
Formation of the hydrazone linkage.
FT-IR C=O (Ketone)Disappears (~1680 cm

)
Confirms consumption of the starting ketone.
FT-IR C=O (Acid)1700–1720 cm

(Broad)
The carboxylic acid remains intact.
1H NMR -CH(_3) (Acetyl)Shift from ~2.6 ppm to ~2.2–2.4 ppmMethyl protons are shielded by the C=N bond anisotropy compared to C=O.
1H NMR -NH (Hydrazone)10.0–12.0 ppm (Singlet, D(_2)O exch.)[5]Downfield shift confirms N-H proton of the hydrazone moiety.
1H NMR -COOH13.0–14.0 ppm (Broad)Confirms the acid group is preserved.
Troubleshooting Decision Tree

Use this workflow to address common synthetic challenges.

Troubleshooting Start Issue: Low Yield or No Precipitate CheckTLC Check TLC: Is Starting Material (SM) consumed? Start->CheckTLC Yes Yes: SM Consumed CheckTLC->Yes No No: SM Remains CheckTLC->No Oiling Product is Oiling Out? Try Trituration with Hexane/Ether Yes->Oiling Solubility Solubility Issue? Add few drops of DMSO or DMF Increase Reflux Time No->Solubility Catalyst Catalyst Check: Add 2 more drops AcOH Or switch to cat. H2SO4 Solubility->Catalyst

Figure 2: Troubleshooting logic for hydrazone synthesis.

Applications & Significance

The synthesized derivatives are not merely chemical curiosities; they possess significant utility in two main domains:

  • Metallodrug Development: The picolinic acid moiety provides an N,O-donor set, while the hydrazone nitrogen adds a third coordination site. This tridentate capability is ideal for complexing transition metals (Cu, Zn, Ru) to create metallodrugs with enhanced cytotoxicity against cancer cell lines [3, 4].

  • Antimicrobial Agents: Hydrazide-hydrazone derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[6] The mechanism often involves the inhibition of mycolic acid synthesis or metal ion sequestration essential for bacterial growth [5].

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[7] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287-301. Link

  • Kolesa-Dobravc, T., et al. (2015). Synthesis and characterization of dipicolinic acid hydrazide derivatives and their Co(III) and Cr(III) complexes. New Journal of Chemistry, 39, 4265.[8] Link

  • Gomha, S. M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(8), 13572-13590. Link

  • Narayana, B., et al. (2021).[9] A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark, 1-20. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-substituted picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted picolinic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing substituents at the C3 position of the picolinic acid scaffold. The inherent electronic properties and steric challenges associated with this position often lead to synthetic hurdles.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these obstacles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 3-substituted picolinic acids so challenging?

A1: The primary difficulty arises from the electronic nature of the pyridine ring and steric hindrance. The nitrogen atom makes the ring electron-deficient, which deactivates it towards typical electrophilic aromatic substitution.[1][2] Furthermore, the nitrogen's lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[1] The position adjacent to both the carboxylic acid (or its derivative) and the ring nitrogen (C3) is sterically congested, making it a difficult position to functionalize directly.

Q2: What are the most common strategies to introduce a substituent at the C3 position of picolinic acid?

A2: Common and effective strategies include:

  • Directed ortho-Metalation (DoM): This involves using the carboxylate or a related directing group to guide a strong base (like an organolithium reagent) to deprotonate the C3 position, followed by quenching with an electrophile.[3][4][5]

  • Cross-Coupling Reactions: Starting with a pre-functionalized picolinate, such as a 3-halo or 3-triflate derivative, allows for the introduction of various groups via Suzuki, Negishi, or other palladium-catalyzed cross-coupling reactions.[6][7][8][9]

  • C-H Activation/Functionalization: Modern methods are emerging that directly functionalize the C3 C-H bond using transition metal catalysts, often guided by a directing group.[2][10][11][12][13][14] This approach is highly atom-economical.[12]

Q3: My cross-coupling reaction to form a 3-aryl picolinic acid is giving low yields. What should I check first?

A3: When troubleshooting low-yield cross-coupling reactions, a systematic evaluation is key.[1]

  • Reagent Purity: Confirm the purity of your starting materials, especially the picolinate derivative and the organometallic reagent (e.g., boronic acid or organozinc). These can be sensitive to air and moisture.[1]

  • Inert Atmosphere: Ensure your reaction setup is scrupulously dry and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ligand is critical. For sterically hindered couplings, bulky, electron-rich phosphine ligands are often necessary to facilitate the reaction.[1]

  • Reaction Conditions: Re-evaluate temperature, reaction time, and concentration. Suboptimal parameters are a frequent cause of poor yields.[1][15]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem Area 1: Directed ortho-Metalation (DoM)

Q: My DoM reaction is not proceeding, and I'm recovering only my starting picolinic acid derivative. What's going wrong?

A: This is a common issue often related to the choice of base, directing group, or reaction conditions.

  • Potential Cause: Insufficiently strong base or incorrect stoichiometry.

    • Solution: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are typically used. Ensure you are using a sufficient excess (often >2 equivalents) to first deprotonate the carboxylic acid (if unprotected) and then the C3 position. The addition of a ligand like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing basicity and accelerating the reaction.[5]

  • Potential Cause: Ineffective directing group.

    • Solution: The carboxylate itself can be a directing group. However, converting the picolinic acid to a more robust directing group like a tertiary amide (e.g., a Weinreb amide) or an oxazoline can be more effective.[3][16] These groups are strong Lewis bases that effectively coordinate the lithium cation.[5]

  • Potential Cause: Reaction temperature is too high.

    • Solution: Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[16] Ensure your cooling bath is stable throughout the addition of the base and the electrophile.

Q: I'm seeing a mixture of products, including some substitution at the C6 position. How can I improve C3 selectivity?

A: This indicates a loss of regioselectivity, which can be influenced by sterics and the directing group.

  • Potential Cause: Steric hindrance at C3 is too great for the incoming electrophile.

    • Solution: While the directing group favors C3 lithiation, a very bulky electrophile might react preferentially at the less hindered C6 position if any C6 lithiation occurs. Consider using a less bulky electrophile if possible.

  • Potential Cause: The directing group is not providing sufficient control.

    • Solution: The choice of directing group is paramount. A bidentate chelating group can offer superior regiocontrol. Experiment with different amide or oxazoline directing groups to find the optimal one for your specific substrate and electrophile.

Problem Area 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Q: My Suzuki coupling of a 3-bromopicolinate with an arylboronic acid is failing or giving very low yield. What are the critical parameters?

A: Suzuki couplings with electron-deficient heterocycles like pyridines can be challenging.[17] The "2-pyridyl problem," where 2-pyridyl boron reagents show instability and poor reactivity, highlights these difficulties, which can extend to substituted systems.[18]

  • Potential Cause: Catalyst deactivation or poor catalytic turnover.

    • Solution: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[1] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) can promote the desired catalytic cycle.[1][19] Also, consider using air-stable palladium precatalysts.[20]

  • Potential Cause: Instability of the boronic acid/ester.

    • Solution: Protodeboronation (loss of the boron group) can be a significant side reaction, especially under harsh basic conditions or at high temperatures. Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature. Using more stable boronic esters, like MIDA boronates, can also be a successful strategy.[21]

  • Potential Cause: Inadequate base or solvent.

    • Solution: The choice of base and solvent can have a profound impact on the reaction outcome.[20] A screen of different bases (e.g., K₂CO₃, CsF, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) is often necessary to find the optimal conditions for your specific substrates.

Q: I'm attempting a Negishi coupling with a 3-chloropicolinate, but the reaction is sluggish. How can I improve it?

A: While Negishi couplings are powerful, aryl chlorides are less reactive than bromides or iodides.[7][8]

  • Potential Cause: The catalyst system is not active enough for C-Cl bond activation.

    • Solution: Activation of aryl chlorides requires a highly active catalyst. Palladium complexes with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands (like X-Phos) are often effective.[19][22] Nickel catalysts can also be an excellent alternative for coupling with aryl chlorides.[8]

  • Potential Cause: Poor quality of the organozinc reagent.

    • Solution: The formation and transfer of the organozinc reagent are critical. Ensure the zinc reagent is freshly prepared or properly stored. An efficient method for generating organozinc reagents at room temperature has been demonstrated and can improve yields.[19]

Key Protocols and Methodologies

Protocol 1: Directed ortho-Metalation of a Picolinamide

This protocol describes a general procedure for the C3-functionalization of a picolinamide, which serves as an effective directed metalation group.

Step-by-Step Methodology:

  • Amide Formation: Convert picolinic acid to the corresponding N,N-diethylpicolinamide. To a solution of picolinic acid (1.0 eq) in an appropriate solvent (e.g., DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of diethylamine (2.5 eq) and triethylamine (2.5 eq). Allow to warm to room temperature and stir overnight. Purify by standard workup and column chromatography.

  • Lithiation: Dissolve the N,N-diethylpicolinamide (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C. Add sec-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodomethane, 1.2 eq) in dry THF to the aryllithium solution at -78 °C.

  • Workup: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Hydrolysis: Purify the crude product by column chromatography. The resulting 3-substituted picolinamide can then be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-Bromopicolinate

This protocol provides a starting point for coupling arylboronic acids at the C3 position. Optimization of ligand, base, and solvent is often required.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under argon, add methyl 3-bromopicolinate (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., XPhos, 8 mol %).

  • Solvent Addition: Add a degassed solvent, such as dioxane or toluene.

  • Reaction: Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[23]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification & Hydrolysis: Purify the crude ester by column chromatography. The purified ester can then be hydrolyzed to the target 3-substituted picolinic acid using standard conditions (e.g., LiOH in THF/water).

Data Presentation & Visualization

Table 1: Troubleshooting Low Yield in Cross-Coupling Reactions
Symptom Potential Cause Recommended Action Supporting Rationale
No reaction / Starting material recovered Inactive catalyst systemScreen bulky, electron-rich phosphine or NHC ligands (e.g., XPhos, RuPhos, IPr). Try different Pd precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃).Bulky ligands promote reductive elimination, which can be the rate-limiting step. The pyridine N can inhibit the catalyst.[1]
Low conversion Suboptimal base/solventScreen a panel of bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (dioxane, toluene, 2-MeTHF).The base is crucial for the transmetalation step. Solvent polarity and coordinating ability can significantly affect catalyst activity and stability.[15]
Significant side products (e.g., homo-coupling, protodeboronation) Boronic acid instability / High temperatureUse a milder base (e.g., K₃PO₄). Lower the reaction temperature. Use a more stable boronic ester (e.g., MIDA ester).Protodeboronation is a common side reaction for heteroaryl boronic acids and is often accelerated by strong bases and high heat.[21]
Reaction stalls at ~50% conversion Catalyst deactivationUse a higher catalyst/ligand loading. Consider using a more robust precatalyst. Ensure scrupulously anaerobic/anhydrous conditions.Palladium catalysts can deactivate over time, especially at high temperatures. Pyridine substrates can be particularly challenging.[1]
Diagrams

G

DoM_Mechanism

References

Sources

Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling of 3-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation during the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the problem and a logical, field-tested approach to overcoming it.

The Challenge: Understanding Protodeboronation with 3-Acetylphenylboronic Acid

Protodeboronation is the undesired cleavage of the C–B bond in a boronic acid, replacing it with a C–H bond.[1] This side reaction is a significant issue in Suzuki-Miyaura couplings as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of acetophenone as a byproduct, which can complicate purification.[2]

The 3-acetylphenylboronic acid is particularly susceptible to this side reaction due to the electron-withdrawing nature of the acetyl group. This substituent increases the acidity of the boronic acid, making it more prone to attack by base, which is a key step in the protodeboronation mechanism.[3]

Here, we will explore the common causes of protodeboronation in this specific context and provide a systematic troubleshooting guide to help you optimize your reaction conditions and achieve higher yields of your desired biaryl product.

FAQ: Quick Answers to Common Problems

Q1: What is the primary indicator of protodeboronation in my reaction?

A: The most direct evidence is the detection of acetophenone in your crude reaction mixture by GC-MS or LC-MS, alongside a lower than expected yield of your target coupled product. You may also observe unreacted aryl halide.

Q2: Why is 3-acetylphenylboronic acid more prone to protodeboronation than other arylboronic acids?

A: The acetyl group is electron-withdrawing, which makes the ipso-carbon more electron-deficient and thus more susceptible to protonolysis. Additionally, it increases the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate species.[3]

Q3: Can the quality of my 3-acetylphenylboronic acid be a factor?

A: Absolutely. Boronic acids can dehydrate to form cyclic anhydrides (boroxines). While this is a reversible process, aged or improperly stored boronic acid may have a higher boroxine content, which can affect its reactivity and solubility. Always use a fresh, high-purity batch of the boronic acid.

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to understand the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.

competing_pathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation A Oxidative Addition B Transmetalation A->B C Reductive Elimination B->C C->A Regenerates Pd(0) Product Desired Biaryl Product C->Product D Boronate Formation E Protonolysis D->E Byproduct Acetophenone (Byproduct) E->Byproduct ArBOH 3-Acetylphenyl- boronic Acid ArBOH->B Base ArBOH->D Base ArX_Pd0 Ar-X + Pd(0) ArX_Pd0->A

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Systematic Troubleshooting Guide

This guide is structured to help you systematically diagnose and resolve the issue of protodeboronation. We will start with simpler adjustments and move towards more advanced strategies.

Level 1: Optimizing Reaction Parameters

These are the first parameters you should investigate as they are often the easiest to modify and can have a significant impact.

The base plays a critical role in both the desired coupling and the undesired protodeboronation. Strong bases can accelerate the formation of the boronate anion, which is susceptible to protonolysis.[4]

  • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be considered.

Higher temperatures and longer reaction times can promote protodeboronation.

  • Recommendation:

    • Lower the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and suppression of the side reaction.

    • Aim for the shortest possible reaction time. If the reaction is sluggish at lower temperatures, a more active catalyst system might be necessary (see Level 2).

The presence of a proton source, such as water, is necessary for protodeboronation.

  • Recommendation:

    • Reduce the amount of water in your solvent system. A higher ratio of organic solvent to water (e.g., 10:1 dioxane/water) can be beneficial.

    • Consider using anhydrous solvents. However, be aware that the complete absence of water can sometimes slow down the Suzuki coupling.[5]

The following table summarizes the recommended starting points for optimizing these parameters:

ParameterStandard ConditionsRecommended Adjustment for 3-Acetylphenylboronic AcidRationale
Base Strong bases (NaOH, KOH)Weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃)Minimizes the concentration of the highly reactive boronate anion, reducing the rate of protodeboronation.[2]
Temperature 80-100 °C60-80 °C (or even room temp if catalyst is active enough)Protodeboronation is often accelerated at higher temperatures.
Solvent Dioxane/Water (e.g., 4:1)Dioxane/Water (e.g., 10:1) or anhydrous THF/TolueneReduces the concentration of the proton source required for protodeboronation.
Level 2: Advanced Strategies

If optimizing the basic reaction parameters is insufficient, more advanced strategies that address the inherent instability of the boronic acid are required.

Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy to prevent premature protodeboronation.[6] The ester is more stable to the reaction conditions and slowly hydrolyzes in situ to release the boronic acid for the coupling reaction. This "slow-release" strategy keeps the concentration of the free boronic acid low, minimizing the rate of protodeboronation.[1]

  • Recommendation: Synthesize the pinacol ester of 3-acetylphenylboronic acid and use it in the Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Acetylphenylboronic Acid Pinacol Ester

  • Materials:

    • 3-Acetylphenylboronic acid pinacol ester (1.1 equivalents)

    • Aryl halide (1.0 equivalent)

    • Pd(dppf)Cl₂ (3 mol%)

    • K₃PO₄ (3.0 equivalents)

    • 1,4-Dioxane/Water (10:1), degassed

  • Procedure:

    • To a flame-dried flask, add the aryl halide, 3-acetylphenylboronic acid pinacol ester, K₃PO₄, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water mixture via syringe.

    • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

The choice of catalyst and ligand can significantly influence the relative rates of the desired coupling and the undesired protodeboronation. Highly active catalyst systems can accelerate the Suzuki coupling to outcompete the slower protodeboronation.

  • Recommendation:

    • Use pre-formed palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[7] These ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Be aware that some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation, so careful screening may be necessary.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting protodeboronation in your 3-acetylphenylboronic acid coupling.

troubleshooting_workflow start Start: Significant Protodeboronation Observed level1 Level 1: Optimize Reaction Parameters start->level1 base Switch to a Weaker Base (e.g., K₃PO₄, K₂CO₃) level1->base temp_time Lower Reaction Temperature & Reduce Reaction Time base->temp_time solvent Decrease Water Content in Solvent temp_time->solvent check1 Protodeboronation Minimized? solvent->check1 level2 Level 2: Advanced Strategies check1->level2 No end_success End: High Yield of Desired Product check1->end_success Yes ester Use 3-Acetylphenylboronic Acid Pinacol Ester level2->ester catalyst Screen More Active Catalysts/Ligands (e.g., Pd(dppf)Cl₂, XPhos, SPhos) level2->catalyst check2 Successful Coupling? ester->check2 catalyst->check2 check2->end_success Yes end_fail Consult with a Specialist check2->end_fail No

Caption: A systematic workflow for troubleshooting protodeboronation.

Concluding Remarks

Protodeboronation of 3-acetylphenylboronic acid is a common but manageable challenge in Suzuki-Miyaura coupling. By understanding the underlying mechanistic principles and adopting a systematic troubleshooting approach, you can significantly improve the outcome of your reactions. Remember that each specific substrate pairing may require fine-tuning of the reaction conditions. This guide provides a robust framework to guide your optimization efforts and lead you to a successful synthesis.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects - Royal Society of Chemistry. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - MDPI. Available at: [Link]

Sources

Validation & Comparative

FTIR spectrum analysis of acetyl and carboxyl groups in picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts in Drug Development

Executive Summary: The "Zwitterion" Divergence

In the synthesis and quality control of Picolinic Acid (PCA) , the primary analytical challenge is distinguishing the desired Carboxyl group (-COOH) from the Acetyl group (-COCH₃) found in its common precursor, 2-Acetylpyridine .

While standard FTIR tables suggest a simple shift in Carbonyl (C=O) stretching frequencies, the reality in the solid state is far more complex due to zwitterionic character . Picolinic acid does not behave like a standard carboxylic acid in its crystalline form; it exists primarily as a zwitterion (pyridinium carboxylate). This results in the complete disappearance of the expected C=O stretch at ~1700–1720 cm⁻¹ and the appearance of carboxylate (


) bands at significantly lower frequencies.

This guide provides a definitive technical comparison to prevent false negatives in purity assessments and ensure accurate reaction monitoring.

Fundamental Comparison: Product vs. Precursor

The distinction relies on the electronic environment of the carbonyl carbon and the protonation state of the pyridine nitrogen.

FeaturePicolinic Acid (Product) 2-Acetylpyridine (Precursor/Impurity)
Functional Group Carboxyl (

/

)
Acetyl Ketone (

)
Electronic State Zwitterionic (Solid State)(Protonated N, Deprotonated

)
Neutral (Unprotonated N, Neutral C=O)
Primary Marker Asymmetric Carboxylate Stretch (

)
Conjugated Ketone Stretch (

)
Frequency Region 1600–1620 cm⁻¹ (Overlaps with ring C=N)1690–1700 cm⁻¹ (Distinct, Sharp)
Technical Deep Dive: Spectrum Analysis
A. Picolinic Acid (The Product) [1][2][3][4][5]
  • The Zwitterion Effect: In KBr pellets or ATR (solid state), the acidic proton migrates to the pyridine nitrogen. This transforms the C=O double bond into a resonating carboxylate system.

  • Key Spectral Features:

    • Missing C=O Band: You will not see the classic carboxylic acid peak at 1710–1760 cm⁻¹. If this peak is present, it indicates either the sample is in an acidic solution (preventing zwitterion formation) or significant contamination.

    • Carboxylate Bands:

      • 
        :  Appears at 1605–1615 cm⁻¹ . This is often the strongest peak but can overlap with the pyridine ring stretching (
        
        
        
        ).
      • 
        :  Appears at 1370–1380 cm⁻¹ . The separation (
        
        
        
        ) between asymmetric and symmetric stretches is characteristic of the ionic carboxylate group.
    • Broad Hydrogen Bonding: A wide, messy absorption from 2500–3300 cm⁻¹ due to strong

      
       intermolecular hydrogen bonding chains.
      
B. 2-Acetylpyridine (The Precursor)
  • The Conjugated Ketone: The acetyl group is conjugated with the electron-deficient pyridine ring.

  • Key Spectral Features:

    • Sharp C=O Band: The carbonyl stretch appears at 1690–1700 cm⁻¹ . It is lower than aliphatic ketones (usually ~1715 cm⁻¹) due to conjugation but distinctly higher than the picolinic carboxylate band.

    • Methyl Vibrations: Weak C-H stretches just below 3000 cm⁻¹ and bending vibrations ~1360 cm⁻¹ (often obscured).

    • Absence of OH/NH Broadening: The spectrum in the high-frequency region (3000+ cm⁻¹) is relatively clean compared to the chaotic H-bonding region of picolinic acid.

Comparative Data: Peak Assignments

The following table synthesizes experimental data for rapid peak identification.

Vibrational ModePicolinic Acid (Solid/Zwitterion) 2-Acetylpyridine (Liquid/Neat) Differentiation Logic
Carbonyl / Carboxylate 1605–1615 cm⁻¹ (

)
1690–1700 cm⁻¹ (

Ketone)
CRITICAL: Presence of a peak >1680 cm⁻¹ strongly suggests Acetyl impurity.
Secondary C-O / Sym 1375 cm⁻¹ (

)
~1250–1280 cm⁻¹ (C-C(=O)-C skeletal)Picolinic acid has a distinct symmetric carboxylate band; Acetylpyridine does not.
O-H / N-H Region 2500–3300 cm⁻¹ (Very Broad, Multi-peak,

)
~3050 cm⁻¹ (Sharp, weak aromatic C-H only)Picolinic acid shows massive broadening due to H-bonded network.
Pyridine Ring ~760–770 cm⁻¹ (Ring Deformation)~750 cm⁻¹ (Ring Deformation)Minor shift; less useful for primary identification.
Experimental Protocol: Self-Validating QC System

To ensure reproducibility, follow this protocol which accounts for the zwitterionic nature of the analyte.

Step 1: Sample Preparation (Solid State)
  • Technique: KBr Pellet (Preferred) or Diamond ATR.

  • Rationale: KBr matrices stabilize the zwitterionic salt form, providing the most consistent reference spectrum. Solution-phase FTIR (e.g., in CHCl₃) may shift the equilibrium back to the neutral molecule, confusing the interpretation.

  • Procedure: Grind 1 mg of sample with 100 mg dry KBr. Press into a transparent disk.

Step 2: Spectral Acquisition
  • Range: 4000–400 cm⁻¹.[6]

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum) to resolve the carboxylate shoulder from the pyridine ring stretch.

Step 3: Validation Check (The "Acid Test")
  • If unsure whether a peak at 1700 cm⁻¹ is an impurity or the neutral acid form:

  • Action: Dissolve a small amount of sample in 0.1 M HCl and run a liquid cell IR (or dry down).

  • Result: Acidification forces Picolinic Acid into the cationic/neutral carboxylic acid form (

    
    ). The band at 1610 cm⁻¹ should disappear, and a new band at 1730–1760 cm⁻¹  (standard C=O) should appear.
    
Workflow Visualization

The following diagram outlines the decision logic for Quality Control (QC) when analyzing Picolinic Acid batches.

QC_Workflow Start Start: Picolinic Acid Sample QC Acquire Acquire FTIR Spectrum (Solid State/KBr) Start->Acquire Check1700 Check 1690-1720 cm⁻¹ Region Acquire->Check1700 Clean No Peak > 1680 cm⁻¹ Check1700->Clean Region Clear Dirty Distinct Peak Present @ ~1700 cm⁻¹ Check1700->Dirty Peak Detected Check1600 Confirm Strong Peak @ 1605-1615 cm⁻¹ (Carboxylate Zwitterion) Clean->Check1600 Pass PASS: Pure Picolinic Acid Check1600->Pass AcidTest Perform 'Acid Test' (Treat with HCl, re-scan) Dirty->AcidTest CheckShift Did Peak Shift to ~1740 cm⁻¹? AcidTest->CheckShift Impurity FAIL: Acetyl/Ketone Impurity Detected CheckShift->Impurity No Shift (Ketone) NeutralForm PASS: Sample was in Neutral Acid Form (Not Impurity) CheckShift->NeutralForm Shift Observed (COOH)

Figure 1: Decision tree for distinguishing Picolinic Acid from Acetyl impurities using FTIR spectral shifts.

References
  • Zhang, Z., et al. (2020). 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. Journal of Molecular Structure. Link

    • Validates the coexistence of neutral and zwitterionic forms in crystal structures and their spectral sign
  • Wolff, J.J., et al. (2014). Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. Journal of Chemical Physics. Link

    • Provides fundamental data on the rotational spectra and hydrogen bonding stabiliz
  • ChemicalBook. (2024). 2-Acetylpyridine Infrared Spectrum Data. Link

    • Source for the standard ketone carbonyl stretching frequency of the precursor.
  • Popova, G.Y., et al. (2006). Mechanism of β-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. Reaction Kinetics and Catalysis Letters. Link

    • Demonstrates the use of FTIR for monitoring pyridine derivative oxidation and distinguishing aldehyde/carboxylate intermedi
  • Sigma-Aldrich. (2024). Product Specification: 2-Acetylpyridine. Link

    • Reference for physical properties and purity standards of the acetyl precursor.

Sources

A Senior Application Scientist's Guide to the Binding Affinity of Picolinic Acid Derivatives with Zinc Metalloproteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the binding affinity of picolinic acid and its derivatives for a range of zinc-dependent metalloproteins. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel metalloenzyme inhibitors. We will delve into the underlying principles of their interaction, present quantitative binding data, and provide detailed experimental protocols for the accurate determination of binding affinities.

Introduction: The Significance of Picolinic Acid Scaffolds in Targeting Zinc Metalloenzymes

Zinc metalloenzymes represent a vast and functionally diverse class of proteins, playing critical roles in virtually all physiological processes. Their active sites feature a zinc ion that is essential for their catalytic activity. Consequently, these enzymes have emerged as prominent targets for therapeutic intervention in a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[1]

Picolinic acid, a natural metabolite of tryptophan, and its derivatives have garnered significant attention as privileged scaffolds in the design of zinc metalloenzyme inhibitors.[2][3] The inherent ability of the picolinic acid motif to act as a bidentate chelator, coordinating the active site zinc ion through its pyridine nitrogen and carboxylate oxygen, forms the basis of its inhibitory action.[4][5] This fundamental interaction displaces a catalytically crucial water molecule, thereby inactivating the enzyme.[4]

The versatility of the picolinic acid scaffold allows for extensive chemical modification. This facilitates the optimization of inhibitor potency and selectivity through the strategic introduction of substituents that can engage in additional favorable interactions with the enzyme's active site residues. This approach, often employed in fragment-based drug discovery (FBDD), has led to the development of potent and selective inhibitors for various zinc metalloenzymes.[2][6]

This guide will explore the nuances of these interactions, providing a comparative analysis of the binding affinities of various picolinic acid derivatives against key zinc metalloproteins, including Matrix Metalloproteinases (MMPs), Carbonic Anhydrases (CAs), and New Delhi Metallo-β-lactamase-1 (NDM-1).

The Mechanism of Zinc Chelation by Picolinic Acid Derivatives

The inhibitory activity of picolinic acid derivatives against zinc metalloenzymes is primarily driven by their ability to chelate the catalytic zinc ion in the enzyme's active site. This interaction is a classic example of coordination chemistry, where the picolinic acid moiety acts as a bidentate ligand.

Caption: Mechanism of zinc chelation by a picolinic acid derivative.

The catalytic zinc ion in the resting state of the enzyme is typically coordinated by three amino acid residues (commonly histidine, glutamate, or aspartate) and a water molecule.[4] This coordinated water molecule is polarized by the zinc ion, rendering it a potent nucleophile for catalysis. Picolinic acid inhibitors compete with this water molecule for coordination to the zinc ion. The pyridine nitrogen and the deprotonated carboxylate oxygen of the picolinic acid scaffold displace the catalytic water molecule and form a stable five-membered chelate ring with the zinc ion.[2] This sequestration of the zinc ion prevents its participation in the catalytic cycle, leading to potent inhibition of the enzyme.

Comparative Binding Affinity of Picolinic Acid Derivatives

The binding affinity of picolinic acid derivatives can be quantified using various biophysical and biochemical techniques, yielding parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). The following tables summarize the reported binding affinities of several picolinic acid derivatives against different zinc metalloproteins.

New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors

NDM-1 is a bacterial zinc metalloenzyme that confers resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to global health.[6] Picolinic acid derivatives have been explored as potential inhibitors to restore the efficacy of these antibiotics.

CompoundStructureTarget EnzymeIC50 (µM)Reference
2,6-Dipicolinic Acid (DPA) NDM-11.8 ± 0.2[6]
Compound 36 6-((4-(trifluoromethoxy)benzyl)carbamoyl)picolinic acidNDM-10.080 ± 0.005[6]
L-Captopril NDM-1~8[6]
D-Captopril NDM-1~200[6]
Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including cancer metastasis and arthritis.

CompoundStructureTarget EnzymeIC50 (µM)Reference
Picolinic Acid MMP-12>100[7]
Compound 1 3-hydroxy-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dioneMMP-120.018 ± 0.002[7]
Compound 2 N-(biphenyl-4-ylmethyl)-3-hydroxypicolinamideMMP-120.077 ± 0.008[7]
Compound 3 N-((1,1'-biphenyl)-4-ylmethyl)-3-hydroxy-6-methylpicolinamideMMP-120.24 ± 0.03[7]
Carbonic Anhydrase (CA) Inhibitors

CAs are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. While extensive research exists on sulfonamide-based CA inhibitors, the exploration of picolinic acid derivatives is an emerging area.

CompoundStructureTarget EnzymeKi (nM)Reference
Acetazolamide (Standard) hCA I250[8]
Acetazolamide (Standard) hCA II12[8]
Compound 3b (E)-1-(4-sulfamoylphenylethyl)-3-(4-chlorobenzylidene)-5-(4-chlorophenyl)-1H-pyrrol-2(3H)-onehCA I368.7[8]
Compound 3b (E)-1-(4-sulfamoylphenylethyl)-3-(4-chlorobenzylidene)-5-(4-chlorophenyl)-1H-pyrrol-2(3H)-onehCA II81.4[8]
Compound 3n (E)-1-(4-sulfamoylphenylethyl)-3-(4-(dimethylamino)benzylidene)-5-(4-(dimethylamino)phenyl)-1H-pyrrol-2(3H)-onehCA IX41.3[8]
Compound 3n (E)-1-(4-sulfamoylphenylethyl)-3-(4-(dimethylamino)benzylidene)-5-(4-(dimethylamino)phenyl)-1H-pyrrol-2(3H)-onehCA XII39.1[8]

Note: The data for carbonic anhydrase inhibitors are for compounds with a sulfonamide moiety, a well-established zinc-binding group, but the table illustrates the range of affinities observed for this class of enzymes.

Experimental Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is paramount in the evaluation of potential enzyme inhibitors. This section provides detailed, step-by-step protocols for three widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Enzyme Inhibition Assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]

ITC_Workflow A Sample Preparation (Protein in cell, Ligand in syringe) - Buffer matching is critical B Instrument Setup - Set temperature and stirring speed A->B C Equilibration - Allow instrument to reach thermal equilibrium B->C D Titration - Inject ligand into protein solution in discrete aliquots C->D E Data Acquisition - Measure heat change after each injection D->E F Data Analysis - Integrate peaks and fit to a binding model E->F G Results - Obtain Kd, n, ΔH, and ΔS F->G

Caption: A typical experimental workflow for Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare the zinc metalloprotein (in the sample cell) and the picolinic acid derivative (in the injection syringe) in identical, degassed buffer to minimize heats of dilution.[9] A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • The concentration of the protein in the cell should be 10-100 µM, and the ligand concentration in the syringe should be 10-20 times that of the protein.[9]

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the same buffer used for the samples.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.

    • Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 750 rpm).[11]

  • Equilibration:

    • Allow the instrument to equilibrate for at least 30-60 minutes to achieve a stable baseline.

  • Titration:

    • Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand into the protein solution.

    • The time between injections should be sufficient for the signal to return to baseline (e.g., 180-300 seconds).

  • Data Acquisition:

    • The instrument software will record the heat change (in µcal/sec) as a function of time.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to account for the heat of dilution. Subtract this data from the experimental data.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Step-by-Step Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the zinc metalloprotein (ligand) onto the activated surface via amine coupling. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of 50-100 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of concentrations of the picolinic acid derivative (analyte) in the running buffer (e.g., HBS-EP+). The concentration range should span at least 0.1x to 10x the expected Kd.

  • Binding Analysis:

    • Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. The binding phase is followed by a dissociation phase where only running buffer flows over the sensor surface.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the response from the reference flow cell from the active flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the ratio of koff to kon. Alternatively, for steady-state analysis, plot the equilibrium response against the analyte concentration and fit to a saturation binding isotherm.

Enzyme Inhibition Assays

Enzyme inhibition assays measure the effect of a compound on the catalytic activity of an enzyme. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a common metric determined from these assays.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Purified zinc metalloenzyme.

    • A specific substrate for the enzyme (often a fluorogenic or chromogenic substrate).

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5 for MMPs).

    • Picolinic acid derivative stock solution (typically in DMSO).

    • 96-well microplate.

    • Microplate reader (fluorometer or spectrophotometer).

  • Assay Procedure:

    • Prepare a serial dilution of the picolinic acid derivative in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader. The initial reaction velocity is typically measured.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

  • Determination of Ki:

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Analyze the data using methods such as Lineweaver-Burk plots or by fitting the data to the appropriate Michaelis-Menten equation for the specific inhibition model.

Structure-Activity Relationships (SAR) and the Rationale for Derivative Design

The development of potent and selective picolinic acid-based inhibitors relies on a thorough understanding of their structure-activity relationships (SAR). The core picolinic acid scaffold provides the essential zinc-binding pharmacophore, while modifications to the rest of the molecule are crucial for enhancing affinity and achieving selectivity.

Caption: Structure-Activity Relationships of Picolinic Acid Derivatives.

Key principles guiding the design of picolinic acid derivatives include:

  • Exploiting Active Site Pockets: The active sites of metalloenzymes often possess distinct sub-pockets adjacent to the catalytic zinc ion. By appending appropriate chemical moieties to the picolinic acid scaffold, typically at the 6-position, inhibitors can be designed to occupy these pockets and form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the enzyme. This strategy is exemplified by the development of potent NDM-1 inhibitors where a benzylcarbamoyl group at the 6-position of dipicolinic acid dramatically increased potency.[6]

  • Modulating Physicochemical Properties: The substituents on the picolinic acid ring and its appended groups can be modified to fine-tune the physicochemical properties of the inhibitor, such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while the modification of metabolically labile sites can improve the pharmacokinetic profile of the compound.[2]

  • Achieving Selectivity: Achieving selectivity for a specific metalloenzyme over other related enzymes is a major challenge in inhibitor design. This can be addressed by designing derivatives that specifically interact with non-conserved residues in the active site of the target enzyme. A deep understanding of the structural differences between the active sites of different metalloenzymes is therefore crucial for the rational design of selective inhibitors.

Conclusion

Picolinic acid and its derivatives represent a highly promising class of inhibitors for zinc metalloenzymes. Their inherent zinc-chelating ability, coupled with the synthetic tractability of the scaffold, provides a robust platform for the development of potent and selective therapeutic agents. The successful application of these compounds in inhibiting challenging targets like NDM-1 underscores their potential.

A rigorous and multi-faceted approach to evaluating the binding affinity of these compounds is essential for advancing their development. The combination of direct thermodynamic measurements from ITC, real-time kinetic analysis from SPR, and functional assessment through enzyme inhibition assays provides a comprehensive understanding of the inhibitor-enzyme interaction. This detailed characterization, guided by a solid understanding of the underlying structure-activity relationships, will undoubtedly accelerate the discovery of novel picolinic acid-based drugs for a wide range of diseases.

References

  • Li, G. B., Wang, D., & Fast, W. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS medicinal chemistry letters, 8(9), 943–948.
  • Goud, B. S., Challa, S., & Cohen, S. M. (2022). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Dalton transactions (Cambridge, England : 2003), 51(1), 213–222.
  • Ramzan, F., Nabi, S. A., Lone, M. S., Bonardi, A., Hamid, A., Bano, S., ... & Supuran, C. T. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163773.
  • Khan Academy. (n.d.). Drawing dot structures. Retrieved from [Link]

  • Lopresti, M., et al. (2025).
  • MOSBRI. (n.d.). ITC: Isothermal Titration Calorimetry. Retrieved from [Link]

  • CyVerse. (n.d.). Intro to DOT language. Retrieved from [Link]

  • Rosengarten, M. (2010, January 13). Chemistry Tutorial 7.1d: Molecular Dot Diagrams [Video]. YouTube. [Link]

  • Smart.DHgate. (2025, November 27). Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. Retrieved from [Link]

  • Tuma, R., & Taira, J. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of visualized experiments : JoVE, (133), 57273.
  • Jacobsen, F. E., Lewis, J. A., & Cohen, S. M. (2011). Zinc-Binding Groups Modulate Selective Inhibition of MMPs. ChemMedChem, 6(5), 823–830.
  • Smirnov, A., Manakova, E., & Kiselyov, A. (2017). Picomolar inhibitors of carbonic anhydrase: Importance of inhibition and binding assays. Bioorganic & medicinal chemistry, 25(7), 2136–2144.
  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • University of Eastern Piedmont. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • McKenna, R., & Supuran, C. T. (2014). Non-Classical Inhibition of Carbonic Anhydrase. International journal of molecular sciences, 15(5), 7884–7897.
  • Khan Academy. (n.d.). Structure and bonding. Retrieved from [Link]

  • Di Vita, C., et al. (2025).
  • Roy, D., & Basu, A. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4243-B488.
  • Maresca, A., Temperini, C., Vu, H., & Supuran, C. T. (2017). Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. Journal of enzyme inhibition and medicinal chemistry, 32(1), 934–940.
  • Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring?. Journal of medicinal chemistry, 41(4), 598–607.
  • Vallee, B. L., & Auld, D. S. (1990). Active zinc binding sites of zinc metalloenzymes. Matrix (Stuttgart, Germany), Suppl 1, 5–19.
  • Slideshare. (n.d.). Zinc metalloenzymes. Retrieved from [Link]

  • Bennett, B., & Holz, R. C. (2014). Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus. Frontiers in chemistry, 2, 85.
  • Copeland, R. A. (2013). Beyond Picomolar Affinities: Quantitative Aspects of Noncovalent and Covalent Binding of Drugs to Proteins. Current pharmaceutical design, 19(24), 4373–4383.
  • Robinson, S. G., Burns, P. T., Miceli, A. M., Grice, K. A., Karver, C. E., & Jin, L. (2016). Calorimetric studies of the interactions of metalloenzyme active site mimetics with zinc-binding inhibitors. Dalton transactions (Cambridge, England : 2003), 45(29), 11817–11829.
  • Song, M. K., & Adham, N. F. (1979). Characterization of the low mol. wt zinc-binding ligand from rat small intestine by comparison to the organic zinc-binding ligands. The International journal of biochemistry, 10(10), 837–841.

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UV-Vis Characterization of 3-(3-Acetylphenyl)picolinic Acid Metal Chelates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 3-(3-Acetylphenyl)picolinic Acid Metal Chelates Content Type: Publish Comparison Guide

Executive Summary

This guide details the spectroscopic characterization of metal chelates derived from 3-(3-Acetylphenyl)picolinic acid (CAS: 1261904-60-2) . As a structural derivative of picolinic acid featuring an extended


-conjugated phenyl-acetyl system, this ligand offers distinct spectral behaviors compared to standard picolinates. This document provides researchers with a self-validating experimental protocol, expected spectral data based on structural analogs, and a comparative analysis against industry-standard chelators like Picolinic Acid and 2,2'-Bipyridine.
Structural Basis & Ligand Chemistry

To interpret the UV-Vis spectra accurately, one must first understand the chromophores involved.

  • Core Chelator: The picolinic acid (pyridine-2-carboxylic acid) moiety acts as a bidentate (

    
    ) chelator, forming stable 5-membered rings with transition metals (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺).
    
  • Auxochrome: The 3-(3-acetylphenyl) substituent extends the conjugation length of the pyridine ring. This results in a bathochromic (red) shift and hyperchromic effect (increased intensity) compared to the unsubstituted parent molecule.

  • Electronic Transitions:

    • 
      :  Originating from the pyridine and phenyl aromatic systems (High energy, UV region).
      
    • 
      :  Originating from the non-bonding electrons on the pyridine nitrogen, carboxylate oxygen, and the acetyl ketone (Lower energy, near-UV).
      
Experimental Protocol: Self-Validating Spectral Analysis

Objective: To determine the stoichiometry, stability, and spectral fingerprint of the metal complexes.

Reagents & Preparation
  • Ligand Stock: 3-(3-Acetylphenyl)picolinic acid (1.0 mM in DMSO or Methanol). Note: DMSO is preferred for solubility but cuts off UV below 260 nm.

  • Metal Stocks:

    
     or 
    
    
    
    salts (10.0 mM in
    
    
    ) where M = Cu, Zn, Ni, Co.
  • Buffer: HEPES or TRIS (50 mM, pH 7.4) to mimic physiological conditions.

Step-by-Step Workflow
  • Baseline Correction: Fill both sample and reference cuvettes with the solvent blank (Buffer/DMSO mix). Run a baseline correction (200–900 nm).

  • Ligand Scan: Add Ligand (final conc. 50

    
    M). Record spectrum. Identify 
    
    
    
    .
  • Titration (The Validation Step):

    • Add Metal Stock in 0.2 equivalent increments (0.2, 0.4... 2.0 eq).

    • Critical Check: Observe Isosbestic Points . Distinct crossing points in the overlaid spectra indicate a clean conversion between two species (Free Ligand

      
       Complex) without side reactions or precipitation.
      
  • Saturation: Continue addition until the spectrum stops changing. This endpoint defines the stoichiometry (usually 1:1 or 1:2 M:L).

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Baseline Correction Ligand Ligand Scan (L) (Identify λmax) Start->Ligand Titration Metal Titration (+0.2 eq M2+) Ligand->Titration Isosbestic Check Isosbestic Points (Validation) Titration->Isosbestic Isosbestic->Titration Signal Changing Endpoint Saturation Point (Stoichiometry) Isosbestic->Endpoint Signal Stable Data Final Spectrum (λmax, ε) Endpoint->Data

Caption: Step-by-step spectrophotometric titration workflow for validating metal-ligand complexation.

Comparative Analysis & Representative Data

Since 3-(3-Acetylphenyl)picolinic acid is a specialized derivative, its performance is best evaluated against its parent compound (Picolinic Acid) and a standard high-affinity chelator (2,2'-Bipyridine).

Table 1: Comparative Spectral Features (Representative)
Feature3-(3-Acetylphenyl)picolinic Acid (Target)Picolinic Acid (Standard)2,2'-Bipyridine (Alternative)
Ligand

285–295 nm (Broad)260–265 nm235, 280 nm
Conjugation Extended (Phenyl-Pyridine-Acetyl)Basic Pyridine RingBicyclic Aromatic
Cu(II) Complex Shift Bathochromic shift to ~310–320 nm Shift to ~275 nmShift to ~300–310 nm
d-d Transitions (Vis) Weak broad band 650–750 nm (

)
Weak band ~700 nmDistinct band ~680 nm
Molar Absorptivity (

)
High (>15,000 M⁻¹cm⁻¹) due to phenyl groupModerate (~8,000 M⁻¹cm⁻¹)High (~12,000 M⁻¹cm⁻¹)
Solubility Low in water; requires DMSO/MeOHHigh in waterModerate in water
Detailed Spectral Interpretation
  • Ligand Region (UV):

    • The target molecule exhibits a redshifted

      
       compared to Picolinic acid due to the 3-acetylphenyl  group. The acetyl group acts as an electron-withdrawing auxochrome, while the phenyl ring adds conjugation.
      
    • Expectation: A strong

      
       band near 290 nm and a shoulder around 320-330 nm (
      
      
      
      ).
  • Complexation Region (UV-Shift):

    • Upon metal binding, the pyridine nitrogen lone pair is stabilized. This typically causes a red shift (bathochromic) of the

      
       bands and a stabilization (blue shift) or disappearance of the 
      
      
      
      band.
    • Diagnostic: If the peak at ~290 nm shifts to ~310 nm and increases in intensity (hyperchromic), chelation is successful.

  • d-d Transition Region (Visible):

    • Cu(II) Complexes: Look for a broad, weak absorption between 600–800 nm. This is the "fingerprint" of the

      
       copper center in a distorted octahedral or square planar geometry.
      
    • Zn(II) Complexes: Zinc (

      
      ) is diamagnetic and colorless. It will not  show d-d bands in the visible region. Any change in the visible region for Zn suggests impurities or ligand aggregation.
      
Visualization: Electronic Transitions

EnergyTransitions cluster_legend Key Interactions GS Ground State (S0) PiStar Excited State (π*) GS->PiStar Ligand Absorption (UV: 290 nm) Metal Metal d-orbitals GS->Metal LMCT (Charge Transfer) Metal->Metal d-d Transition (Vis: 600-800 nm) Desc Chelation stabilizes the ground state causing Red Shift in UV spectra.

Caption: Electronic energy diagram illustrating the origin of UV (Ligand-centered) and Visible (Metal-centered) absorption bands.

Scientific Causality & Troubleshooting
  • Why DMSO? The acetylphenyl group significantly increases lipophilicity compared to picolinic acid. Aqueous buffers alone may cause precipitation of the neutral complex

    
    . A co-solvent system (e.g., 10% DMSO in Buffer) ensures the complex remains in solution for accurate Beer-Lambert measurements.
    
  • Why pH 7.4? Picolinic acid derivatives have a

    
     (COOH) 
    
    
    
    1.0 and
    
    
    (Pyridine-H
    
    
    )
    
    
    5.4. At pH 7.4, the ligand is fully deprotonated (anionic), facilitating rapid cation binding.
  • Interference Warning: If the solution turns cloudy during titration, the complex has precipitated. The UV-Vis data is invalid due to light scattering. Action: Increase DMSO concentration or decrease total concentration to 20

    
    M.
    
References
  • Compound Identification: 3-(3-Acetylphenyl)picolinic acid (CAS 1261904-60-2).[1] Available from Aromsyn and ChemSrc.

  • Picolinic Acid Spectroscopy: Characterization of Metal Complexes of Picolinic Acid Derivatives. ResearchGate.[2][3] (General reference for spectral shifts of picolinates).

  • Methodology: UV-Vis Titration Protocols for Metal-Ligand Binding. National Institutes of Health (NIH) / PubMed. (Standard protocols for determining binding constants).

Sources

Safety Operating Guide

3-(3-Acetylphenyl)picolinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Characterization

As researchers, we often treat disposal as an afterthought, but for functionalized pyridine derivatives like 3-(3-Acetylphenyl)picolinic acid , improper waste stream management can lead to immediate safety hazards (exotherms) or long-term compliance violations.

This compound is a pyridinecarboxylic acid derivative . While a specific Safety Data Sheet (SDS) for this exact isomer may not be available in every generic database, we apply Structure-Activity Relationship (SAR) principles to establish its safety profile. It combines the chelation potential/acidity of picolinic acid with the reactivity of an aromatic ketone.

Core Hazard Profile (SAR-Derived):

  • Acidity: Weak organic acid (pKa ~5.4 for the pyridine nitrogen, lower for the carboxylic acid).

  • Reactivity: Incompatible with strong oxidizers and strong bases.[1]

  • Health: Likely Skin/Eye Irritant (Category 2/2A) and Respiratory Irritant (STOT SE 3).

  • Disposal Class: Non-halogenated Organic Acid.

Pre-Disposal: Segregation & Incompatibility

Before moving the container, you must characterize the waste matrix.[2][3] The most common error in disposing of picolinic acid derivatives is mixing them with incompatible waste streams, leading to pressure buildup or toxic gas evolution.

CRITICAL: Incompatibility Matrix

Incompatible AgentResulting HazardMechanism
Nitric Acid / Strong Oxidizers Explosion / Fire Pyridine rings are resistant to oxidation, but the acetylphenyl group is susceptible. Mixing organic acids with oxidizing acids is a primary cause of lab explosions.
Chlorine Bleach (Hypochlorites) Toxic Gas Acidification of bleach releases chlorine gas (

).
Cyanides / Sulfides Lethal Gas Acidification releases Hydrogen Cyanide (

) or Hydrogen Sulfide (

).
Heavy Metals Leaching Picolinic acid is a strong chelator. It can mobilize heavy metals, potentially violating local effluent limits if aqueous disposal is attempted (NOT recommended).

Disposal Workflows

We utilize two distinct workflows depending on the physical state of the waste. High-Temperature Incineration is the gold standard for this compound to ensure complete destruction of the pyridine ring.

Workflow A: Solid Waste (Pure Substance)
  • Applicability: Expired shelf stock, contaminated solids, spill cleanup residues.[4]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: "Hazardous Waste - Solid - Organic Acid - 3-(3-Acetylphenyl)picolinic acid."

Workflow B: Liquid Waste (Reaction Mixtures)
  • Applicability: Mother liquors, HPLC effluent.

  • Solvent Check:

    • Halogenated:[4] (e.g., DCM, Chloroform)

      
      Segregated Halogenated Stream. 
      
    • Non-Halogenated: (e.g., Methanol, DMSO, Acetone)

      
      Organic Combustible Stream. 
      
  • pH Check: If the solution is highly acidic (pH < 2), it is D002 (Corrosive) waste under RCRA.

Visualized Decision Matrix

DisposalWorkflow Start Waste Generation: 3-(3-Acetylphenyl)picolinic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidBin Container: Solid Organic Waste Label: Toxic/Irritant Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo No Halogens HaloBin Stream A: Halogenated Organic (High BTU Incineration) Halo->HaloBin NonHaloBin Stream B: Combustible Organic (Fuel Blending/Incineration) NonHalo->NonHaloBin

Caption: Operational decision tree for segregating 3-(3-Acetylphenyl)picolinic acid waste based on physical state and solvent matrix.

Regulatory Compliance & Waste Codes

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required. While this specific isomer is not explicitly "P-Listed" or "U-Listed" by name, it is regulated by its characteristics.

Regulatory BodyClassificationCodeRequirement
EPA (RCRA) Characteristic - Corrosivity D002 Applies if waste solution pH

2.[5][6]
EPA (RCRA) Characteristic - Ignitability D001 Applies if dissolved in flammable solvents (Flash point < 60°C).
DOT (Transport) Corrosive Liquid / Solid, Acidic, Organic, N.O.S. UN 3265 Required for shipping waste off-site.
EU (CLP) Irritant H315/H319 Standard GHS labeling required on waste tags.

Expert Insight: Even if your solid waste is technically "neutral," I strongly advise classifying it as a Hazardous Organic Chemical rather than general refuse. This ensures it goes to a chemical incinerator rather than a municipal landfill, preventing groundwater contamination via leaching.

Emergency Spill Response Protocol

If a container of 3-(3-Acetylphenyl)picolinic acid breaks:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment: Do not allow dust to enter drains.[7]

  • Neutralization (Liquids): If in acidic solution, neutralize carefully with Sodium Bicarbonate (

    
    ).
    
  • Cleanup:

    • Solids: Sweep gently (avoid dust generation) or use a HEPA vacuum.

    • Liquids: Absorb with vermiculite or spill pads.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (see Workflow A).

References

  • United States Department of Labor (OSHA). (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration.[3][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Picolinic Acid Compound Summary. PubChem. [Link]

Sources

Personal protective equipment for handling 3-(3-Acetylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Status: Research Grade Protocol Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers

Part 1: Executive Summary & Risk Profile

The "Why" Behind This Protocol: As a Senior Application Scientist, I often see researchers treat structural analogs with the same casualness as their parent compounds. This is a critical error. 3-(3-Acetylphenyl)picolinic acid combines a metal-chelating picolinic acid core with a lipophilic acetylphenyl substituent.

While specific toxicological data for this exact intermediate may be sparse, its Structure-Activity Relationship (SAR) dictates a Level 2 Biosafety / Band 3 Containment approach. The acetylphenyl group increases lipophilicity compared to standard picolinic acid, potentially enhancing dermal absorption, while the pyridine nitrogen and carboxylic acid moiety pose specific chelation and irritation risks.

Immediate Hazard Snapshot:

  • Primary Risk: Severe Eye/Skin Irritation (Chemical Burns possible upon prolonged contact).

  • Secondary Risk: Respiratory sensitization/irritation (High dust potential).

  • Hidden Risk: Metal Chelation. Picolinic acid derivatives can strip essential metals (Zn, Fe) from biological enzymes if systemic exposure occurs.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the specific chemical compatibility of pyridine derivatives and aromatic ketones.

PPE Specification Table
ComponentStandard RequirementTechnical Justification (The "Why")
Hand Protection (Solids) Nitrile (Single Layer) Min Thickness: 5 mil (0.12 mm)Sufficient for dry powder handling where contact is incidental.
Hand Protection (Solutions) Double Gloving or Laminate Inner: Nitrile (4 mil)Outer: Nitrile (5 mil) or BarrierThe acetyl (ketone) moiety can degrade thin nitrile faster than simple acids. Double gloving creates a breakthrough buffer.
Respiratory N95 / P100 Mask (If outside Fume Hood)Picolinic acid derivatives are often fine, electrostatic powders. Inhalation risks mucous membrane corrosion.
Eye Protection Chemical Goggles (Not just safety glasses)"Safety glasses" allow powder ingress from the side. Acidic dust in the eye requires immediate, high-volume irrigation.
Body Defense Lab Coat + Tyvek Sleeves Prevents "cuff gap" exposure where the glove meets the lab coat—a common site for dermatitis.
Part 3: PPE Selection Logic (Visualization)

The following diagram outlines the decision-making process for selecting PPE based on the physical state of the reagent.

PPE_Selection Start Start: Handling 3-(3-Acetylphenyl)picolinic acid State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solution (e.g., in DMSO/DCM) State->Liquid Hood_Solid Is Fume Hood Available? Solid->Hood_Solid Solvent_Check Check Solvent Permeation Liquid->Solvent_Check PPE_Solid_Std Standard PPE: Nitrile Gloves (5mil) Safety Glasses Lab Coat Hood_Solid->PPE_Solid_Std Yes PPE_Solid_Resp Enhanced PPE: + N95/P100 Respirator + Chemical Goggles Hood_Solid->PPE_Solid_Resp No (Avoid if possible) PPE_Liquid_Double Double Glove Protocol: Inner: 4mil Nitrile Outer: 5mil Nitrile Change every 30 mins Solvent_Check->PPE_Liquid_Double Ketones/Halogenated

Figure 1: Risk-Based PPE Selection Flowchart. Note that handling solutions requires stricter glove protocols due to the carrier solvent's ability to transport the solute through skin.

Part 4: Operational Protocol (Step-by-Step)

This workflow is designed to minimize static discharge (a common issue with organic acids) and prevent cross-contamination.

Phase 1: Preparation (Engineering Controls)
  • The "Red Tape" Zone: Establish a temporary exclusion zone around your balance.

  • Static Mitigation: Picolinic acid derivatives are prone to static cling.

    • Action: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

    • Why: Static causes "fly-away" powder, which settles on cuffs and bench surfaces, leading to cryptic contamination.

  • Acidity Check: Verify that your fume hood sash is at the correct height. This compound is acidic; ensure no base baths (e.g., ammonia) are open in the same hood to prevent salt formation/haze.

Phase 2: Handling & Synthesis
  • Weighing:

    • Use a disposable spatula. Do not reuse metal spatulas without aggressive washing (methanol -> water) to prevent metal chelation carryover.

    • Technique: "Tap-weigh" into a deep vessel, not a flat boat, to contain potential dust.

  • Solubilization:

    • This compound likely requires polar organic solvents (DMSO, DMF, Methanol).

    • Caution: Dissolution is often endothermic, but if adding to a basic solution (coupling reaction), expect a mild exotherm. Add the solid slowly to the liquid.

Phase 3: Decontamination & Waste
  • The "Roll-Off" Technique: When removing gloves, do not snap them. Peel one over the other to encapsulate any invisible powder residue.

  • Surface Wipe: Wipe the balance area with a wet paper towel (water) followed by methanol .

    • Why: Water solubilizes the acid salt; methanol removes the lipophilic organic residue. Dry wiping just spreads the dust.

Part 5: Emergency Response & Disposal
Spill Response (Solid)
  • Do NOT Sweep: Sweeping generates aerosols.

  • Cover: Place a paper towel soaked in weak sodium bicarbonate (baking soda) solution over the spill.

  • Neutralize & Scoop: The bicarb neutralizes the acidity (expect bubbling). Scoop the wet slurry into a waste jar.

Disposal Classification

Proper segregation is vital to prevent unexpected side reactions in the waste drum.

Waste StreamClassificationNotes
Solid Waste Hazardous Organic SolidLabel as "Irritant / Acidic".
Liquid Waste Organic Acid WasteDo NOT mix with Oxidizers (Nitric acid, Peroxides). The acetyl group is oxidizable.
Aqueous Waste Aqueous AcidicEnsure pH is adjusted or noted on the tag.
Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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